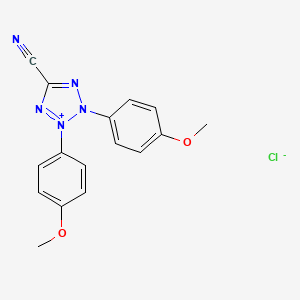

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is a redox-sensitive tetrazolium salt that produces a fluorescent formazan upon reduction. This compound is commonly used as a cellular indicator to assess respiratory activity in cells .

Vorbereitungsmethoden

The synthesis of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride typically involves the reaction of 4-methoxybenzaldehyde with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The cyano group is introduced through a subsequent reaction with cyanogen bromide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride undergoes several types of chemical reactions:

Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator of cellular respiration.

Substitution: The tetrazolium ring can undergo nucleophilic substitution reactions, particularly at the cyano group.

Oxidation: Although less common, the compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride has a wide range of scientific research applications:

Chemistry: Used as a redox indicator in various chemical assays.

Biology: Employed in live/dead cell viability assays to assess cellular respiration and metabolic activity.

Medicine: Utilized in histochemistry for staining and identifying viable cells in tissue samples.

Industry: Applied in the development of biosensors and diagnostic tools for detecting cellular activity.

Wirkmechanismus

The mechanism of action of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride involves its reduction to a fluorescent formazan by cellular enzymes. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets cellular respiratory enzymes, which facilitate the transfer of electrons to the tetrazolium salt, resulting in the formation of the fluorescent formazan .

Vergleich Mit ähnlichen Verbindungen

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is often compared with other tetrazolium salts such as:

2,3,5-Triphenyltetrazolium chloride: Another redox-sensitive dye used in similar applications but with different spectral properties.

2,3-Bis(4-methylphenyl)-2H-tetrazolium chloride: Similar in structure but with methyl groups instead of methoxy groups, affecting its reactivity and applications.

2-Cyano-N′-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: A related compound with different functional groups, used in different types of assays.

The uniqueness of this compound lies in its specific redox properties and its ability to produce a fluorescent formazan, making it highly valuable in cellular assays and diagnostic applications .

Biologische Aktivität

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride (often abbreviated as CTC) is a tetrazolium salt that has garnered attention for its various biological activities, particularly in cell viability assays and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₆ClN₅O₂

- Molecular Weight : 345.78 g/mol

- CAS Number : 102568-48-9

- Purity : Typically ≥95% .

CTC functions primarily through its reduction to formazan products by metabolically active cells. This reduction is facilitated by nicotinamide adenine dinucleotide (NAD(P)H) and dehydrogenases present in the cells. The formazan products exhibit strong colorimetric properties, allowing quantification via absorbance or fluorescence, which is crucial for assessing cell viability .

1. Cell Viability and Cytotoxicity Assays

CTC is widely used in viability assays due to its ability to differentiate between live and dead cells. It has been employed in various studies to evaluate the cytotoxic effects of different compounds on cancer cell lines, including:

- Antitumor Activity : In studies involving HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cells, CTC was used to assess the cytotoxic effects of various metabolites. For instance, certain compounds demonstrated a dose-dependent reduction in cell viability, highlighting CTC's utility in evaluating anticancer agents .

2. Antimicrobial Properties

CTC has shown potential antimicrobial activity against various bacterial strains. Research indicates that certain derivatives of tetrazolium salts exhibit significant inhibitory effects against pathogens like Staphylococcus aureus. For example, compounds derived from CTC demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Inhibition of Enzymatic Activity

CTC has been investigated for its ability to inhibit specific enzymatic activities, such as telomerase and reverse transcriptase. These activities are crucial in cancer biology and viral replication, respectively. Inhibitory concentrations were reported at micromolar levels, suggesting potential therapeutic applications in oncology and virology .

Case Study 1: Antitumor Effects on HepG2 Cells

In a study examining the effects of various natural compounds on HepG2 cells using the CTC assay:

- Results : A significant reduction in cell viability was observed at concentrations around 40 µM.

- : The study demonstrated the effectiveness of CTC in screening for antitumor agents .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of CTC against S. aureus:

- Results : The MIC values ranged from 25 to 100 µg/mL.

- : CTC derivatives exhibited promising antimicrobial properties, warranting further investigation into their clinical applications .

Data Tables

| Activity | Cell Line/Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | HepG2 | 40 | ~30% reduction in viability |

| Antimicrobial | S. aureus | 25 - 100 | Significant inhibition |

| Enzyme Inhibition | Telomerase | 3.2 - 32 | Inhibition of activity |

Eigenschaften

IUPAC Name |

2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5O2.ClH/c1-22-14-7-3-12(4-8-14)20-18-16(11-17)19-21(20)13-5-9-15(23-2)10-6-13;/h3-10H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPFTSMDSEUFZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704517 |

Source

|

| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-48-9 |

Source

|

| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.